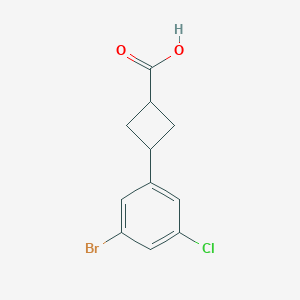
2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are known to play a crucial role in gene expression and epigenetic regulation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization in Chemical Reactions
Oxazole derivatives, including structures similar to 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide, have been explored extensively in chemical synthesis. Luo et al. (2012) discuss the use of gold-catalyzed oxidation strategies for the efficient synthesis of 2,4-disubstituted oxazoles, highlighting the significance of oxazole structures in natural products and synthetic chemistry (Luo et al., 2012). Kumar et al. (2012) describe the synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating the diverse potential of oxazole compounds in chemical reactions (Kumar et al., 2012).
Biological Applications and Disease Research
Caputo et al. (2020) explored the design and synthesis of substituted oxazol-2-one-3-carboxamides, including compounds structurally related to 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide, as acid ceramidase inhibitors. These inhibitors play a crucial role in lysosomal ceramide metabolism, which is important in cell structural integrity and signaling processes (Caputo et al., 2020). Aliabadi et al. (2010) synthesized 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents against various cancer cell lines, again showcasing the therapeutic potential of carboxamide derivatives in oncology research (Aliabadi et al., 2010).
Crystal Structure and Molecular Analysis
Lu et al. (2021) synthesized and analyzed the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, highlighting the importance of structural analysis in understanding the properties and activities of such compounds (Lu et al., 2021). Zhou et al. (2021) developed a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating the feasibility of efficient synthesis for structurally complex molecules (Zhou et al., 2021).
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(3-fluorophenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c15-9-2-1-3-10(6-9)16-13(20)11-7-21-14(17-11)18-12(19)8-4-5-8/h1-3,6-8H,4-5H2,(H,16,20)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYGAENVVNCGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2362826.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)

![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)



![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)
